

Identifying and characterizing imipenem degradation products by mass spectrometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Imipenem and cilastatin*

Cat. No.: *B1256146*

[Get Quote](#)

Technical Support Center: Imipenem Degradation Analysis

This technical support center provides researchers, scientists, and drug development professionals with essential information for identifying and characterizing imipenem degradation products by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why is studying imipenem degradation important? **A1:** Imipenem, a broad-spectrum β -lactam antibiotic, is known for its instability in aqueous solutions. [1][2] Studying its degradation is crucial to ensure drug stability, efficacy, and safety. Regulatory bodies like the ICH require forced degradation studies to understand decomposition pathways and develop stability-indicating analytical methods. [3]

Q2: What is the primary degradation pathway for imipenem? **A2:** The primary degradation pathway for imipenem involves the hydrolysis of the β -lactam ring, which is characteristic of carbapenem antibiotics. [1][2] Other degradation reactions can include dimerization and oligomerization, particularly in aqueous solutions. [1][4]

Q3: What mass spectrometry technique is best for characterizing imipenem degradants? **A3:** High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is highly recommended. [1][2] HRMS provides accurate mass measurements, which are essential for determining the elemental composition of unknown degradation products with a high degree of confidence. [1] Tandem mass spectrometry (MS/MS) is also critical for structural elucidation by providing fragmentation patterns of the degradant ions.

Q4: What are the common degradation products (DPs) of imipenem observed by mass spectrometry? A4: Common degradation products identified in studies include a hydrolytic product from the cleavage of the β -lactam ring (DP-1), a dimer of the drug (DP-2), and a product formed from the interaction between imipenem and cilastatin (DP-3), its co-administered stabilizer. [1] **Q5: In what type of solutions is imipenem most unstable? A5: Imipenem's stability is significantly affected by temperature, concentration, and pH. [4][5] It is susceptible to degradation in both acidic and basic conditions. [3][4] Its stability decreases as temperature and concentration increase. [5] For example, at a concentration of 10 mg/mL, imipenem solutions can be stable for less than an hour at temperatures of 30°C and 40°C. [5]**

Troubleshooting Guide

Problem 1: I am not detecting any degradation products after subjecting imipenem to stress conditions.

Possible Cause	Suggested Solution
Inadequate Stress Conditions	Imipenem is known to be unstable in aqueous solutions and susceptible to hydrolytic, thermal, and photolytic stress. [3][5] Ensure your stress conditions (e.g., pH, temperature, duration) are sufficient to induce degradation. For example, hydrolysis can be tested with 0.025 M HCl or 0.025 M NaOH at room temperature for 15 minutes. [3]
Sample Dilution/Concentration	The concentration of the degradation products might be below the limit of detection (LOD) of your instrument. Try analyzing a more concentrated sample or reducing the final dilution factor before injection.
Incorrect MS Polarity Mode	Imipenem and its degradation products are typically analyzed as protonated molecules $[M+H]^+$ in positive ion mode. [1] Ensure your mass spectrometer is operating in the correct polarity mode (ESI+).

Problem 2: I see many peaks in my chromatogram, and I cannot identify which are degradation products.

Possible Cause	Suggested Solution
Lack of a Control Sample	Always analyze a non-degraded (time-zero) sample of imipenem under the same LC-MS conditions. Compare the chromatograms of the stressed and control samples to identify new peaks that correspond to degradation products.
Matrix Effects or Contamination	The extra peaks may originate from the solvent, sample matrix, or system contamination. Analyze a blank (solvent injection) to rule out contamination. Ensure proper sample cleanup if working with complex matrices.
In-source Fragmentation	The parent drug may be fragmenting within the ion source of the mass spectrometer, appearing as smaller m/z peaks. Optimize source conditions (e.g., capillary voltage, source temperature) to minimize in-source fragmentation.

Problem 3: I am having difficulty achieving good chromatographic separation of imipenem and its degradants.

Possible Cause	Suggested Solution
Inappropriate LC Column	A C18 reversed-phase column is commonly used for imipenem analysis. [3][5] Ensure your column is suitable for separating polar compounds, as degradation products are often more polar than the parent drug.
Suboptimal Mobile Phase	The pH of the mobile phase is critical. A slightly acidic mobile phase (e.g., using formic acid or a phosphate buffer) is often used. [6][7] A gradient elution program, starting with a high aqueous component, is typically required to resolve polar degradants from the parent drug. [3]
Poor Peak Shape	Poor peak shape (e.g., tailing) can be caused by secondary interactions with the column stationary phase. Ensure the mobile phase pH is appropriate for the analytes' pKa. Additives like formic acid can improve peak shape.

Experimental Protocols

Protocol 1: Forced Degradation of Imipenem

This protocol outlines the steps to subject imipenem to various stress conditions as recommended by ICH guidelines.

- Preparation of Stock Solution: Prepare a stock solution of imipenem in HPLC-grade water at a concentration of 1 mg/mL.
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to the final concentration.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 30 minutes. Neutralize with 0.1 M HCl and dilute with mobile phase.

- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H_2O_2). Keep the solution at room temperature for 1 hour. Dilute with mobile phase.
- Thermal Degradation: Store the stock solution in a solid state at 90°C for 48 hours. [3] Dissolve the stressed powder in the mobile phase to achieve the desired final concentration.
- Photolytic Degradation: Expose the stock solution to UV light (200 watt hr/m²) and white fluorescent light (1.2 million lux hours) for a specified period. [3] 7. Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase without subjecting it to any stress.
- Analysis: Analyze all samples immediately using the LC-MS/MS method described below.

Protocol 2: LC-HRMS Analysis for Degradant Identification

This protocol provides a general method for the analysis of imipenem and its degradation products.

- Liquid Chromatography (LC) System:
 - Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 μ m). [3][5] * Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: Acetonitrile.
 - Gradient Program: A typical gradient might be: 0-5 min (5% B), 5-20 min (5-60% B), 20-25 min (60-90% B), followed by column wash and re-equilibration.
 - Flow Rate: 1.0 mL/min. [3][5] * Column Temperature: 35°C. [3] * Injection Volume: 10 μ L.
- High-Resolution Mass Spectrometry (HRMS) System:
 - Ion Source: Electrospray Ionization (ESI), positive mode.

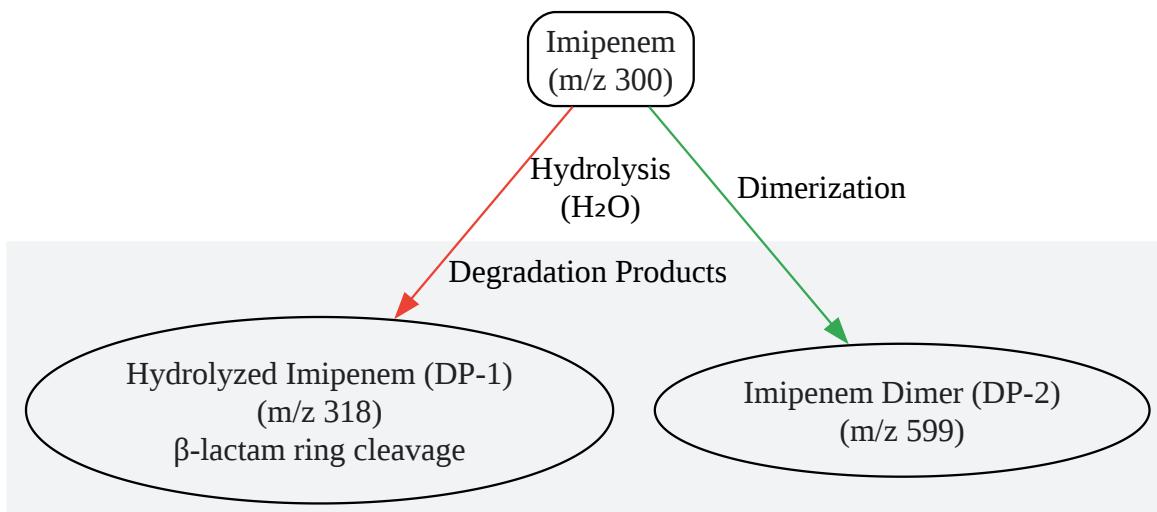
- Capillary Voltage: 4.5 kV. [2] * Scan Mode: Perform full scan analysis from m/z 100-1000 to detect all potential parent ions.
- Data-Dependent MS/MS: Configure the instrument to automatically perform fragmentation (MS/MS) on the most abundant ions detected in the full scan to obtain structural information.
- Collision Energy: Use a stepped or ramped collision energy (e.g., 10-40 eV) to ensure a rich fragmentation spectrum.
- Data Analysis: Use software to identify peaks present in stressed samples but not in the control. Determine the accurate mass and elemental composition of the degradants. Elucidate the structure based on the MS/MS fragmentation pattern.

Data Presentation

Table 1: Common Imipenem Degradation Products Identified by HRMS


The following table summarizes key degradation products of imipenem identified under conditions simulating clinical use, as analyzed by ESI-Q-TOF-MS/MS. [1]

Degradation Product (DP)	Proposed Elemental Composition	Observed [M+H] ⁺ (m/z)	Mass Error (ppm)	Proposed Identity
DP-1	$C_{12}H_{20}N_3O_5S^+$	318.1123	1.25	Product of β -lactam ring cleavage [1]
DP-2	Not Specified	599	-0.33	Imipenem dimer [1]


| DP-3 | Not Specified | 658 | 1.82 | Product of interaction with cilastatin [1]|

Note: Data adapted from a study using ESI-Q-TOF-MS/MS to ensure high confidence in elemental composition.[1]

Visualizations

[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Stability and degradation products of imipenem applying high-resolution mass spectrometry: An analytical study focused on solutions for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. jocpr.com [jocpr.com]
- 4. Stability and kinetics of degradation of imipenem in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of Concentration and Temperature on Stability of Imipenem Focused on Solutions for Extended Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. mdpi.com [mdpi.com]

- To cite this document: BenchChem. [Identifying and characterizing imipenem degradation products by mass spectrometry]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1256146#identifying-and-characterizing-imipenem-degradation-products-by-mass-spectrometry\]](https://www.benchchem.com/product/b1256146#identifying-and-characterizing-imipenem-degradation-products-by-mass-spectrometry)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com